molecular formula C12H15N B017840 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine CAS No. 63089-56-5

1,2,3,5,6,7-Hexahydro-s-indacen-4-amine

Cat. No. B017840
CAS RN: 63089-56-5
M. Wt: 173.25 g/mol
InChI Key: WVCORPDIFAZDQV-UHFFFAOYSA-N
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Description

1,2,3,5,6,7-Hexahydro-s-indacen-4-amine is part of a family of compounds known for their unique structure and potential in various applications. These compounds are studied for their interesting chemical and physical properties, which can be attributed to their distinct molecular frameworks.

Synthesis Analysis

The synthesis of related compounds, such as 3,6-dihydro-as-indacene, involves Mannich condensation, quaternization, and subsequent transformations, showcasing a methodology that could be adapted for the synthesis of 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine (Dibdalli et al., 2020).

Molecular Structure Analysis

Studies on the crystal structure of related indacene derivatives reveal that these compounds can crystallize in specific space groups, with molecular packing stabilized by hydrogen-bonding interactions, indicating the potential complexity and stability of 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine's structure (Kumaradhas et al., 2008).

Chemical Reactions and Properties

Research on the functionalization and reaction pathways of s-indacene derivatives highlights the versatility of these compounds in chemical synthesis. For example, the selective route to 1,5-dihydropolyalkylated s-indacenes and their characterization provides insights into the reactivity and functional group compatibility of these frameworks (Dahrouch et al., 2001).

Scientific Research Applications

  • Pharmaceutical Research

    • Application : 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine is used in the synthesis of pharmaceutical compounds . It’s a useful synthetic intermediate .
    • Results or Outcomes : The outcomes would also depend on the specific pharmaceutical compound being synthesized. The compound could potentially be used in the treatment of various diseases .
  • NLRP3 Inhibition

    • Application : Compounds derived from 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine have been described as modulators of NLRP3 (Nucleotide-binding domain, Leucine-rich Repeat, Pyrin domain-containing 3), a protein involved in the inflammatory response .
    • Methods of Application : These compounds are typically synthesized in a laboratory setting and then tested in vitro (in a test tube or petri dish) or in vivo (in a living organism) for their ability to inhibit NLRP3 .
    • Results or Outcomes : Inhibition of NLRP3 can potentially be used in the treatment of various diseases, including metabolic diseases (e.g., type 2 diabetes or obesity), liver diseases (e.g., NAFLD or cirrhosis), lung diseases (e.g., asthma or CORD), central nervous system diseases (e.g., Alzheimer’s disease or multiple sclerosis), inflammatory or autoimmune diseases (e.g., rheumatoid arthritis or psoriasis), and cardiovascular diseases (e.g., atherosclerosis or stroke) .
  • Synthetic Intermediate

    • Application : 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine is a useful synthetic intermediate . It can be used in the synthesis of various other chemical compounds .
    • Results or Outcomes : The outcomes would also depend on the specific compound being synthesized .
  • Preparation of NLRP3 Inhibitors

    • Application : Compounds derived from 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine have been described as modulators of NLRP3 (Nucleotide-binding domain, Leucine-rich Repeat, Pyrin domain-containing 3), a protein involved in the inflammatory response .
    • Methods of Application : These compounds are typically synthesized in a laboratory setting and then tested in vitro (in a test tube or petri dish) or in vivo (in a living organism) for their ability to inhibit NLRP3 .
    • Results or Outcomes : Inhibition of NLRP3 can potentially be used in the treatment of various diseases, including metabolic diseases (e.g., type 2 diabetes or obesity), liver diseases (e.g., NAFLD or cirrhosis), lung diseases (e.g., asthma or CORD), central nervous system diseases (e.g., Alzheimer’s disease or multiple sclerosis), inflammatory or autoimmune diseases (e.g., rheumatoid arthritis or psoriasis), and cardiovascular diseases (e.g., atherosclerosis or stroke) .

For example, it has been used in the preparation of NLRP3 inhibitors . These inhibitors can potentially be used in the treatment of various diseases, including metabolic diseases (e.g., type 2 diabetes or obesity), liver diseases (e.g., NAFLD or cirrhosis), lung diseases (e.g., asthma or CORD), central nervous system diseases (e.g., Alzheimer’s disease or multiple sclerosis), inflammatory or autoimmune diseases (e.g., rheumatoid arthritis or psoriasis), and cardiovascular diseases (e.g., atherosclerosis or stroke) .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1,2,3,5,6,7-hexahydro-s-indacen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c13-12-10-5-1-3-8(10)7-9-4-2-6-11(9)12/h7H,1-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCORPDIFAZDQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(CCC3)C(=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460105
Record name 1,2,3,5,6,7-hexahydro-s-indacen-4-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,5,6,7-Hexahydro-s-indacen-4-amine

CAS RN

63089-56-5
Record name 1,2,3,5,6,7-hexahydro-s-indacen-4-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,5,6,7-hexahydro-s-indacen-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A slurry of N-(1,2,3,5,6,7-hexahydro-s-indacen-4yl)-acetamide (110 grams) in YY mL of 25% sulfuric acid was treated with enough ethanol to make a solution (ca YY mL). The resulting solution was heated to reflux for a period of 2 days. The resulting black solution was treated with charcoal at reflux, filtered hot and cooled to 0° C. The solution was then cautiously neutralized with 20% sodium hydroxide solution. The resulting slurry was then filtered and washed with water until the filtrate ran neutral. The tan solid was then isolated and dried in vacuo to give 80 grams of the title compound, m.p. 94.5-96.6° C., which was used without further purification. If necessary, the title compound can be recrystallized from methanol to afford a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
24
Citations
Z Li, Y Chen, X Jiang, P Lu, C Wang, Z Li… - Journal of Medicinal …, 2023 - ACS Publications
The NLRP3 inflammasome is a critical component of innate immunity involved in the pathophysiology of various inflammatory diseases. In this study, we designed and synthesized a …
Number of citations: 3 pubs.acs.org
S Agarwal, JP Pethani, HA Shah, V Vyas… - Bioorganic & Medicinal …, 2020 - Elsevier
NLRP3 inflammasome mediated release of interleukin-1β (IL-1β) has been implicated in various diseases, including COVID-19. In this study, rationally designed alkenyl sulfonylurea …
Number of citations: 14 www.sciencedirect.com
S Agarwal, S Sasane, HA Shah… - ACS Medicinal …, 2020 - ACS Publications
NLRP3 inflammasome mediated release of interleukin-1β (IL-1β) has been implicated in various diseases. In this study, rationally designed mimics of sulfonylurea moiety were …
Number of citations: 25 pubs.acs.org
T Keuler, D Ferber, M Marleaux, M Geyer… - ACS …, 2022 - ACS Publications
In recent drug development efforts, particular emphasis has been devoted to the chemical interference with the NLRP3 inflammasome. A series of 12 tailored sulfonylureas was …
Number of citations: 2 pubs.acs.org
RC Coll, AAB Robertson, JJ Chae, SC Higgins… - Nature medicine, 2015 - nature.com
The NOD-like receptor (NLR) family, pyrin domain–containing protein 3 (NLRP3) inflammasome is a component of the inflammatory process, and its aberrant activation is pathogenic in …
Number of citations: 130 www.nature.com
T Keuler, K Gatterdam, A Akbal, M Lovotti… - Frontiers in …, 2021 - frontiersin.org
Extracellular signals drive the nucleation of the NLRP3 inflammasome which leads to the release of cytokines and causes inflammatory events. Hence, the inflammasome has gained …
Number of citations: 7 www.frontiersin.org
D Harrison, A Billinton, MG Bock… - Journal of Medicinal …, 2023 - ACS Publications
The NLRP3 inflammasome is a component of the innate immune system involved in the production of proinflammatory cytokines. Neurodegenerative disorders, including Alzheimer’s …
Number of citations: 3 pubs.acs.org
F Tang, R Kunder, T Chu, A Hains… - Clinical and …, 2023 - Wiley Online Library
Inappropriate and chronic activation of the cytosolic NOD‐, LRR‐ and pyrin domain‐containing 3 (NLRP3) inflammasome, a key component of innate immunity, likely underlies several …
Number of citations: 3 ascpt.onlinelibrary.wiley.com
W Li, Z Cao, J Cheng, F Chen, S Li, Y Huang… - Medicinal Chemistry …, 2021 - Springer
Two series of novel NLRP3 inflammasome inhibitors are designed, synthesized, and evaluated in an effort to develop diversified analogs based on the N-(phenylcarbamoyl)…
Number of citations: 0 link.springer.com
CR Kennedy - 2020 - spiral.imperial.ac.uk
Pyroptosis is a type of programmed cell death that occurs in macrophages and neutrophils during caspase-1 driven inflammatory responses. During this process, caspase-1 is activated …
Number of citations: 2 spiral.imperial.ac.uk

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